molecular formula C7H13N3O3 B2450146 N'-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide CAS No. 57399-54-9

N'-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide

Cat. No.: B2450146
CAS No.: 57399-54-9
M. Wt: 187.199
InChI Key: JBHSPCXOARAMIS-UHFFFAOYSA-N
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Description

N’-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide is a versatile small molecule scaffold used in various scientific research fields. It is known for its unique chemical structure, which includes a morpholine ring and a hydroxyimino group, making it a valuable compound for proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for N’-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, hydroxylamines, and various substituted morpholine derivatives .

Scientific Research Applications

N’-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide involves its interaction with specific molecular targets, such as enzymes and proteins. The hydroxyimino group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-3-morpholin-4-yl-propionamidine
  • N-hydroxy-3-morpholin-4-yl-propanimidamide

Uniqueness

N’-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide is unique due to its combination of a morpholine ring and a hydroxyimino group, which provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable tool in various research applications .

Properties

IUPAC Name

N'-hydroxy-3-morpholin-4-yl-3-oxopropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3/c8-6(9-12)5-7(11)10-1-3-13-4-2-10/h12H,1-5H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHSPCXOARAMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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